molecular formula C₂₁H₂₈O₂ B1146231 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel CAS No. 100021-05-4

5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel

Cat. No. B1146231
CAS RN: 100021-05-4
M. Wt: 312.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of D-norgestrel has been explored through various methods, including a notable synthesis via ethynylation. Sauer et al. (1975) detailed a new synthesis approach by the regioselective sulfonylmethylation of optically active 7a beta-ethyl-6H-77a-dihydroindan-15-dione, yielding the sulfone in 85% yield. This method presents a technically simpler synthesis pathway, highlighting the compound's synthetic accessibility and the potential for efficient production (Sauer et al., 1975).

Scientific Research Applications

Metabolic Pathways and Pharmacokinetics

Research on the metabolism of various synthetic steroids, including norgestrel, has provided insight into the pathways through which these compounds are processed in the body. The metabolic study of norgestrel highlighted its progestational potency attributed to the slow rate of biotransformation, which allows for more prolonged biological effects compared to other synthetic progestins. This slow metabolism plays a crucial role in its effectiveness as a component of contraceptive preparations (Ranney, 1977).

Contraceptive Applications

Norgestrel is extensively studied for its use in contraceptive applications. Clinical studies have focused on various formulations and combinations of norgestrel with estrogen, demonstrating its effectiveness in birth control. For example, research on injectable contraceptive preparations that include norgestrel has shown favorable continuation rates and cycle control, highlighting the drug's utility in long-term fertility management (Toppozada, 1977). Moreover, comparative analyses of oral contraceptives containing norgestrel have reported significant improvements in lipid profiles, indicating potential health benefits beyond contraception (Kafrissen, 1992).

Ecotoxicological Impact

The presence of synthetic progestins, including norgestrel, in the environment raises concerns about their ecotoxicological impact. Studies have identified levonorgestrel and norgestrel among progestins that could potentially disrupt aquatic ecosystems by affecting fish reproduction at extremely low concentrations. This highlights the importance of understanding and mitigating the environmental consequences of widespread progestin use (Kumar et al., 2015).

Clinical Efficacy in Menstrual Management

In the realm of menstrual management, norgestrel-containing oral contraceptives have been reviewed for their clinical efficacy. The research suggests that these contraceptives are effective in reducing menstrual blood loss, providing an option for women with menorrhagia or heavy menstrual bleeding. This application is critical for improving quality of life for affected women, demonstrating the versatility of norgestrel in addressing various reproductive health concerns (Wellington & Wagstaff, 2003).

properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,5,16-19,23H,3,6-13H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRBZVWRTAFWPO-XUDSTZEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C4CCC(=O)CC4=CCC3C1CCC2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@@H]3[C@H]4CCC(=O)CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100021-05-4
Record name delta5-Levonorgestrel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100021054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .DELTA.5-LEVONORGESTREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV7HH25Q8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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